Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate
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Overview
Description
Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate is a chemical compound with the molecular formula C11H11NO6. It is characterized by the presence of an oxirane ring, a methoxy group, and a nitrophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The nitro group can participate in redox reactions, and the methoxy group can influence the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate: Similar structure but lacks the nitro group.
Oxirane, 2-ethyl-3-methyl-: Contains an oxirane ring but different substituents.
Oxirane, 2-methyl-3-(1-methylethyl)-: Another oxirane derivative with different substituents.
Uniqueness
Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate is unique due to the presence of both a nitro group and a methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
33567-57-6 |
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Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H11NO6/c1-16-8-4-3-6(12(14)15)5-7(8)9-10(18-9)11(13)17-2/h3-5,9-10H,1-2H3 |
InChI Key |
ZFSZGUBDAZQINV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2C(O2)C(=O)OC |
Origin of Product |
United States |
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